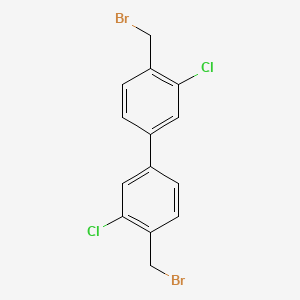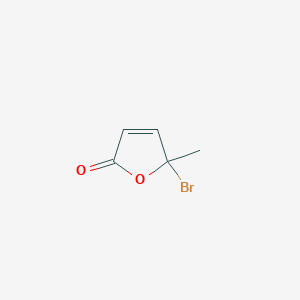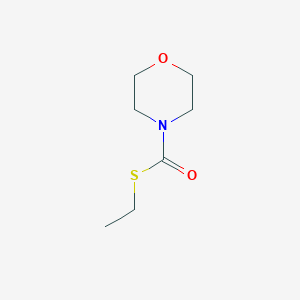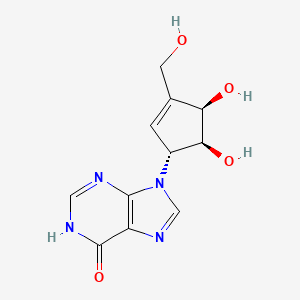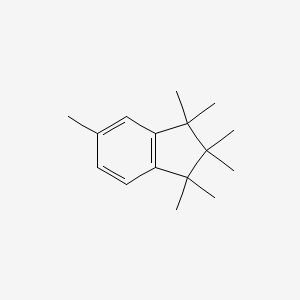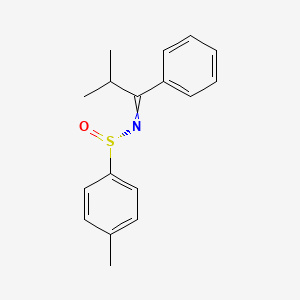
4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide is an organic compound that belongs to the class of sulfinamides This compound features a benzene ring substituted with a sulfinamide group, which is further modified with a 2-methyl-1-phenylpropylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide typically involves the reaction of 4-methylbenzenesulfinamide with 2-methyl-1-phenylpropylidene. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s structure allows it to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(2-methyl-1-phenylpropylidene)benzenesulfonamide
- 4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfonohydrazide
- 2-Methyl-1-phenyl-1-propene
Uniqueness
4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its sulfinamide group differentiates it from sulfonamides and sulfonohydrazides, providing unique properties for chemical and biological interactions.
Properties
CAS No. |
65440-69-9 |
|---|---|
Molecular Formula |
C17H19NOS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(S)-4-methyl-N-(2-methyl-1-phenylpropylidene)benzenesulfinamide |
InChI |
InChI=1S/C17H19NOS/c1-13(2)17(15-7-5-4-6-8-15)18-20(19)16-11-9-14(3)10-12-16/h4-13H,1-3H3/t20-/m0/s1 |
InChI Key |
DSDCETMBZZIUAD-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)N=C(C2=CC=CC=C2)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)N=C(C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


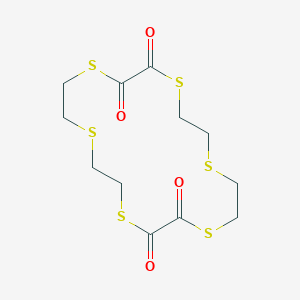
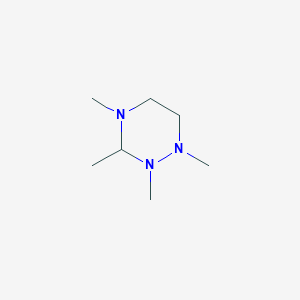
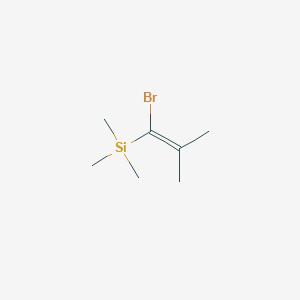
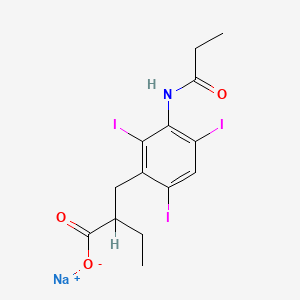
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14473305.png)

